molecular formula C19H21NO2 B2904943 (2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide CAS No. 431912-88-8

(2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B2904943
CAS No.: 431912-88-8
M. Wt: 295.382
InChI Key: XRPCTCJQYVXUDJ-JXMROGBWSA-N
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Description

(2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is a synthetic cinnamamide derivative characterized by a conjugated α,β-unsaturated carbonyl system. The molecule features a 3,5-dimethylphenyl group on the amide nitrogen and a 4-ethoxyphenyl substituent on the propenamide chain.

Properties

IUPAC Name

(E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-4-22-18-8-5-16(6-9-18)7-10-19(21)20-17-12-14(2)11-15(3)13-17/h5-13H,4H2,1-3H3,(H,20,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPCTCJQYVXUDJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3,5-dimethylaniline and 3-(4-ethoxyphenyl)prop-2-enoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) can yield the desired amide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the double bond, converting it into a single bond and altering the compound’s properties.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Saturated amide.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, aiding in biochemical studies.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals due to its unique structure.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors, leading to inhibition or activation.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Anilide Ring Substitutions
  • 3,5-Dimethylphenyl Group : In , N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibited potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM). The meta-dimethyl groups enhance lipophilicity and stabilize interactions with hydrophobic regions of photosystem II (PSII) .
  • 3,5-Bis(trifluoromethyl)phenyl Group : Analogs with this substituent (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide) showed superior antistaphylococcal and antitubercular activity (MICs <1 µM). The electron-withdrawing trifluoromethyl groups increase electrophilicity, enhancing interactions with bacterial targets .
Propenamide Chain Substitutions
  • However, it may reduce membrane penetration compared to trifluoromethyl or chloro groups .
  • Chlorinated Phenyl Groups : 3,4-Dichlorophenyl derivatives (e.g., (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide) demonstrated broad-spectrum antimicrobial activity, including against MRSA and Mycobacterium tuberculosis. Chlorine atoms enhance lipophilicity (logP ~4.2) and stabilize halogen bonding with bacterial enzymes .
Antimicrobial Activity
  • Antistaphylococcal Activity : Trifluoromethyl-substituted analogs (e.g., (2E)-N-[3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide) showed MICs of 0.15–5.57 µM against Staphylococcus aureus, outperforming ampicillin. The target compound’s ethoxy group may reduce potency due to lower electrophilicity .
  • Antimycobacterial Activity : Dichlorophenyl derivatives (e.g., (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide) exhibited submicromolar activity against Mycobacterium tuberculosis. The ethoxy group’s lower lipophilicity may limit penetration into mycobacterial membranes .

Physicochemical Properties and Structure-Activity Relationships (SAR)

Compound Substituents (Anilide/Propenamide) Key Activity logP IC50/MIC Reference
Target Compound 3,5-dimethylphenyl/4-ethoxyphenyl Inferred PET inhibition ~3.5 Not reported
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethylphenyl/hydroxynaphthalene PET inhibition (PSII) ~3.8 IC50 = 10 µM
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3,5-bis(CF3)/phenyl Antistaphylococcal ~4.5 MIC = 0.15 µM
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 4-CF3/3,4-dichlorophenyl Antitubercular, anti-MRSA ~4.2 MIC = 0.87 µM

Key SAR Observations :

  • Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents increase electrophilicity and lipophilicity, enhancing antimicrobial activity .
  • Steric Effects : 3,5-Disubstitution on the anilide ring optimizes spatial alignment with biological targets (e.g., PSII or bacterial enzymes) .
  • Ethoxy vs. Chloro : The 4-ethoxyphenyl group may improve solubility but reduce membrane permeability compared to chlorinated analogs.

Biological Activity

(2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is an organic compound classified as an amide, notable for its conjugated double bond configuration. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

The compound features a unique structure due to the presence of both 3,5-dimethylphenyl and 4-ethoxyphenyl groups. The synthesis typically involves the reaction of 3,5-dimethylaniline with 3-(4-ethoxyphenyl)prop-2-enoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

Synthetic Routes

StepDescription
Formation of Amide BondReaction between 3,5-dimethylaniline and 3-(4-ethoxyphenyl)prop-2-enoic acid in the presence of DCC and DMAP.
PurificationTechniques such as recrystallization or column chromatography are employed.

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly in the context of cancer research and antimicrobial effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. In vitro assays have shown that it affects cell viability and induces apoptosis in cancer cells.

Case Study:
A study involving three lung cancer cell lines—A549, HCC827, and NCI-H358—demonstrated that this compound has an IC50 value of approximately 6.26 μM in HCC827 cells when tested in a two-dimensional (2D) culture system . In contrast, the activity decreased in three-dimensional (3D) cultures, highlighting the importance of the cellular environment on drug efficacy.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various bacterial strains. For example, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating effectiveness comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Molecular Targets : The compound interacts with specific enzymes or receptors that modulate cellular pathways.
  • Biochemical Pathways : It may inhibit or activate pathways related to apoptosis and cell cycle regulation.

Comparative Analysis

When compared to similar compounds such as (2E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide and (2E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide, the presence of the ethoxy group in this compound enhances its electronic properties and steric effects, potentially leading to improved biological activity .

CompoundKey FeaturesBiological Activity
(2E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamideLacks ethoxy groupLower activity
(2E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamideContains methoxy groupModerate activity
This compound Ethoxy group enhances propertiesSignificant anticancer and antimicrobial activity

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